molecular formula C19H27N7O3 B2778752 4-{2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine CAS No. 2415602-56-9

4-{2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine

Cat. No.: B2778752
CAS No.: 2415602-56-9
M. Wt: 401.471
InChI Key: ZLLWWQHOBDOVDB-UHFFFAOYSA-N
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Description

4-{2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a complex organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring attached to a pyrimidine structure, which is further substituted with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine typically involves multi-step organic reactions. One common method starts with the preparation of 4,6-dimethoxypyrimidine, which is then reacted with piperazine under controlled conditions to form an intermediate. This intermediate is further reacted with 2-chloro-6-methylpyrimidine to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-{2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]piperidine
  • 4-[2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]pyrrolidine

Uniqueness

The uniqueness of 4-{2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine lies in its specific structural configuration, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and efficacy in various applications.

Properties

IUPAC Name

4-[2-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7O3/c1-14-12-15(24-8-10-29-11-9-24)21-18(20-14)25-4-6-26(7-5-25)19-22-16(27-2)13-17(23-19)28-3/h12-13H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLWWQHOBDOVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=CC(=N3)OC)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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